molecular formula BNaO3 B8005967 sodium;3-oxidodioxaborirane

sodium;3-oxidodioxaborirane

Cat. No.: B8005967
M. Wt: 81.80 g/mol
InChI Key: XOFCYBXAPXVQBR-UHFFFAOYSA-N
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Description

Significance of Boron Heterocycles in Modern Chemistry

Boron heterocycles represent a vital subset of heteroatom-containing ring systems that have attracted considerable attention from organic, inorganic, and materials chemists. The presence of a boron atom with its empty p-orbital imparts distinct Lewis acidic characteristics to these molecules, influencing their electronic structure and reactivity. This feature allows for the facile modulation of their properties, making them valuable synthons for conjugated materials, reagents in organic synthesis, and core structures in medicinal chemistry and materials science. organic-chemistry.orgnist.gov The utility of these compounds extends beyond their well-known role in Suzuki cross-coupling reactions, with research focusing on the synthesis of isoelectronic analogs of common organic molecules and the exploration of their physicochemical properties. organic-chemistry.org

Overview of Dioxaborirane Chemistry within Cyclic Boron Species

Within the diverse family of boron heterocycles, the dioxaborirane ring system is a subject of significant academic interest. Dioxaboriranes are three-membered rings containing a boron atom and two oxygen atoms. Theoretical and experimental studies have provided strong evidence for the existence of dioxaborirane as a highly reactive, monocyclic peroxide species. wikipedia.orgresearchgate.netrsc.org It is proposed as the likely catalytic intermediate in borate-mediated electrophilic reactions of hydrogen peroxide in alkaline solutions. wikipedia.orgresearchgate.netrsc.org

The compound sodium;3-oxidodioxaborirane is the sodium salt of the dioxaborirane anion. However, in its common solid forms, it exists as a hydrated dimer. wikipedia.orgalfa-chemistry.com The commercially important forms are often referred to as the "monohydrate" and "tetrahydrate". wikipedia.orgatamanchemicals.com Structural analysis reveals that these are not simple hydrates of a monomeric NaBO₃ unit. Instead, they contain a dimeric peroxoborate anion, [B₂O₄(OH)₄]²⁻, which consists of a six-membered ring with a -B-O-O-B-O-O- core in a chair conformation, with hydroxyl groups attached to each boron atom. wikipedia.orgalfa-chemistry.com

In aqueous solution, sodium perborate (B1237305) hydrolyzes to produce hydrogen peroxide and borate (B1201080). wikipedia.org Spectroscopic studies using NMR and Raman techniques indicate that in dilute solutions, an equilibrium is established which contains peroxoborate anions. organic-chemistry.orgatamanchemicals.com These species are capable of delivering the hydroperoxide anion at a lower pH than when hydrogen peroxide is used alone. organic-chemistry.orgatamanchemicals.com

Table 1: Physical and Chemical Properties of this compound and its Tetrahydrate

PropertyThis compoundThis compound;tetrahydrate
IUPAC Name This compoundThis compound;tetrahydrate
Molecular Formula BNaO₃BH₈NaO₇
Molecular Weight 81.80 g/mol 153.86 g/mol
Synonyms Sodium 1,2,3-dioxaboriran-3-olate, Sodium Perborate (anhydrous)Sodium Perborate Tetrahydrate, Perboric Acid (HBO₃) Sodium Salt Tetrahydrate
InChI Key XOFCYBXAPXVQBR-UHFFFAOYSA-NIBDSNZLUHYKHQP-UHFFFAOYSA-N
SMILES B1(OO1)[O-].[Na+]B1(OO1)[O-].O.O.O.O.[Na+]
Data sourced from PubChem. nih.gov

Academic Research Focus on this compound and Analogous Structures

Academic research on this compound, commonly investigated under its synonym sodium perborate, has largely centered on its utility as a versatile and safe oxidizing agent in organic synthesis. organic-chemistry.orgrsc.org It serves as a stable, solid source of hydrogen peroxide, circumventing the hazards associated with highly concentrated H₂O₂ solutions. organic-chemistry.org

Pioneering work by McKillop and colleagues demonstrated the efficacy of sodium perborate in acetic acid for a wide range of oxidation reactions. organic-chemistry.org Their research showed that this system can effectively oxidize aromatic aldehydes to carboxylic acids, iodoarenes to (diacetoxyiodo)arenes, and various sulfur heterocycles to their corresponding S,S-dioxides. organic-chemistry.org The reagent is noted for being inexpensive, safe, and easy to handle. organic-chemistry.org

Further research has expanded its applications, including the oxidation of anilines to nitroarenes and sulfides to sulfoxides or sulfones. scispace.com The work of Kabalka and coworkers established sodium perborate as a mild and convenient reagent for the oxidation of organoboranes, often providing higher yields than traditional methods using hydrogen peroxide. organic-chemistry.orgscispace.com The mechanism is thought to involve the borate as a more effective leaving group compared to the hydroxide (B78521) ion generated in H₂O₂ oxidations. orgsyn.org

Theoretical studies, particularly using density functional theory (DFT), have been instrumental in understanding the reactive species involved. These studies support the role of the dioxaborirane anion as the key reactive intermediate in these oxidation reactions, possessing a low activation barrier for reaction with various substrates. researchgate.netrsc.orgnih.gov

Table 2: Selected Applications of Sodium Perborate in Organic Synthesis

Substrate TypeProduct TypeKey Research FindingsReference(s)
Aromatic AldehydesCarboxylic AcidsEffective oxidation in acetic acid. organic-chemistry.orgorganic-chemistry.org
ThioethersSulfoxides and SulfonesControlled oxidation to either product. wikipedia.orgscispace.com
OrganoboranesAlcoholsMild and efficient oxidation, often with improved yields over H₂O₂. organic-chemistry.orgscispace.comorgsyn.org
AnilinesNitroarenesSelective oxidation of primary aromatic amines. organic-chemistry.orgrsc.org
Iodoarenes(Diacetoxyiodo)arenesOxidation in the presence of acetic acid. organic-chemistry.org

Properties

IUPAC Name

sodium;3-oxidodioxaborirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/BO3.Na/c2-1-3-4-1;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFCYBXAPXVQBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OO1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OO1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

81.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Nomenclature and Structural Characteristics of Sodium;3 Oxidodioxaborirane

Systematic IUPAC Nomenclature of the Compound

The formal International Union of Pure and Applied Chemistry (IUPAC) name for the anhydrous anion is 3-oxidodioxaborirane , with the full compound being sodium;3-oxidodioxaborirane . nih.govalfa-chemistry.com This nomenclature designates a three-membered ring system consisting of one boron atom and two oxygen atoms, known as a dioxaborirane ring. The "3-oxido" prefix indicates a negatively charged oxygen atom attached to the boron atom. In practice, the compound is typically encountered in its hydrated forms, such as This compound;tetrahydrate . nih.govamericanelements.com

Alternative and Common Denominations in Academic Literature

While the systematic IUPAC name is precise, the compound is rarely referred to by this name in common academic or industrial literature. The most prevalent name is sodium perborate (B1237305) . wikipedia.orgchemspider.com This name, however, often comes with historical formulations that can be misleading about its true structure. wikipedia.org For instance, it is available as a "tetrahydrate" (NaBO₃·4H₂O) and a "monohydrate" (NaBO₃·H₂O). atamanchemicals.comalfa-chemistry.com Another common name is sodium peroxoborate . nih.govchemspider.com

Below is a table of common denominations for the compound.

DenominationChemical Formula (Simplified/Historical)Context of Use
Sodium Perborate TetrahydrateNaBO₃·4H₂OCommercial and laboratory designation wikipedia.orgnih.gov
Sodium Perborate MonohydrateNaBO₃·H₂OCommercial and laboratory designation wikipedia.orgalfa-chemistry.com
Sodium PeroxoborateNaBO₃Alternative chemical name nih.govchemspider.com
Perboric acid, sodium saltHBO₃·NaUsed in chemical databases and literature organic-chemistry.orgchemspider.com

Structural Elucidation and Isomeric Considerations of Dioxaborirane Systems

Contrary to the simple monomeric structure suggested by the IUPAC name and the historical formula NaBO₃, detailed structural analysis reveals a more complex reality. wikipedia.orgorganic-chemistry.org Sodium perborate does not exist as a simple salt of the dioxaborirane anion. Instead, its fundamental structural unit is a dimeric anion, [B₂O₄(OH)₄]²⁻ . wikipedia.orgalfa-chemistry.com

This dimeric structure consists of a six-membered ring with a chair-like conformation. wikipedia.org The ring is composed of two boron atoms and two peroxide (-O-O-) groups, forming a -B-O-O-B-O-O- core. wikipedia.org Each boron atom is bonded to two hydroxyl (-OH) groups, completing a tetrahedral coordination geometry. acs.org

The common hydrated forms, known as the "tetrahydrate" and "monohydrate," are also misnomers based on older assumptions. wikipedia.org

The so-called "tetrahydrate" actually has the formula Na₂[B₂(O₂)₂(OH)₄]·6H₂O. wikipedia.org

The "monohydrate" is prepared by heating the "tetrahydrate" and has the formula Na₂[B₂(O₂)₂(OH)₄]. wikipedia.org

Therefore, isomeric considerations of a simple three-membered dioxaborirane ring are largely theoretical, as the stable, solid-state form of the compound is this dimeric peroxyborate structure.

Key Structural Features of the Peroxyborate Anion
Structural FeatureDescription
Core StructureDimeric anion: [B₂O₄(OH)₄]²⁻ wikipedia.orgalfa-chemistry.com
Ring System6-membered ring containing two boron atoms and two peroxo bridges (-O-O-) wikipedia.org
ConformationChair-like conformation wikipedia.org
Boron CoordinationTetrahedral, bonded to two bridging peroxy oxygens and two hydroxyl groups acs.org

Coordination Chemistry and Bonding Within Boron-Oxygen Cyclic Frameworks

Boron exhibits a strong affinity for oxygen, leading to a wide variety of boron-oxygen compounds, primarily borates, which are boron-containing oxyanions. acs.org The bonding within these frameworks is noteworthy. The boron-oxygen bond in trivalent organoboron compounds is relatively short (1.31-1.38 Å) due to partial double bond character arising from the interaction of oxygen's lone pair electrons with boron's empty p-orbital. acs.org In the peroxyborate anion, the boron is tetravalent and forms four single bonds in a tetrahedral geometry. acs.org

The coordination chemistry of boron extends beyond simple borates. Boron-containing ligands can form stable complexes with transition metals. For instance, researchers have successfully synthesized oxoboryl complexes where a boron-oxygen triple bond (B≡O) is stabilized within the coordination sphere of a platinum atom. nih.gov The B-O distance in this complex was found to be 120.5(7) picometers, a significant shortening compared to a typical B-O double bond, confirming its triple bond character. nih.gov

Furthermore, boron can be incorporated into acyclic π-ligands that coordinate to transition metals in various modes, such as η²- and η³-coordination, analogous to well-known hydrocarbon π-complexes. rsc.org These examples highlight the versatility of boron's bonding with other elements and its ability to participate in complex coordination chemistry, a field that continues to expand. acs.org

Reactivity Profiles and Transformative Applications of Sodium;3 Oxidodioxaborirane

Role as a Chemical Reagent in Organic Synthesis

Sodium;3-oxidodioxaborirane, more commonly known as sodium perborate (B1237305), serves as a versatile and stable source of active oxygen, making it a valuable reagent in organic synthesis. organic-chemistry.org Its solid, crystalline form is inexpensive, has a long shelf life, and offers low toxicity, presenting a safer and more convenient alternative to highly concentrated, and potentially explosive, hydrogen peroxide solutions. researchgate.net Upon dissolution in water, it generates hydrogen peroxide, but its reactivity is more complex than that of a simple mixture. organic-chemistry.orgresearchgate.net Spectroscopic studies indicate that in solution, an equilibrium exists that includes peroxoborate anions, which are key to its oxidative capabilities. organic-chemistry.org

As a powerful oxidizing agent, sodium perborate facilitates a wide range of organic transformations. It is particularly effective in oxidation reactions where mild conditions are required. When combined with acetic acid, it can generate even more potent oxidizing species. researchgate.net Its utility spans from the oxidation of sulfur-containing compounds and organoboranes to the conversion of various functional groups.

Some of the primary applications of sodium perborate in organic synthesis include:

Oxidation of Thioethers: It efficiently converts thioethers first into sulfoxides and then into sulfones. organic-chemistry.org

Oxidation of Organoboranes: It provides a mild and effective method for oxidizing organoboranes to their corresponding alcohols, serving as an attractive alternative to the harsher conditions of the standard base/hydrogen peroxide procedure. researchgate.net

Aryl Halide to Phenol Conversion: In a two-step process, it can be used as the oxidizing agent after an initial Miyaura borylation to convert aryl halides into phenols. organic-chemistry.org

Oxidation of Aldehydes and Oximes: Aromatic aldehydes are readily oxidized to carboxylic acids, and oximes can be converted to nitro compounds using sodium perborate, typically in glacial acetic acid. researchgate.net

Heteroatom Oxidation: The reagent is used for the oxidation of azines to their respective N-oxides and various sulfur heterocycles to S,S-dioxides. researchgate.net

Hydration of Nitriles: In aqueous methanol, it facilitates the smooth oxidative hydration of nitriles to form amides. researchgate.net

The following table summarizes key transformations mediated by this compound:

Starting MaterialProductReagent System
Thioether (R-S-R')Sulfoxide (R-SO-R') / Sulfone (R-SO₂-R')Sodium Perborate
Organoborane (R-B<)Alcohol (R-OH)Sodium Perborate / Water
Aromatic Aldehyde (Ar-CHO)Carboxylic Acid (Ar-COOH)Sodium Perborate / Acetic Acid
Oxime (R₂C=NOH)Nitro Compound (R₂CH-NO₂)Sodium Perborate / Acetic Acid
Nitrile (R-CN)Amide (R-CONH₂)Sodium Perborate / Aqueous Methanol
AzineN-OxideSodium Perborate / Acetic Acid

The synthetic utility of sodium perborate stems from its behavior in solution. While it is a source of hydrogen peroxide, the reaction medium is buffered by the presence of borate (B1201080), and the active oxidizing species are often the peroxoborate anions themselves. researchgate.netresearchgate.net In aqueous solutions, sodium perborate hydrolyzes, leading to an equilibrium that involves species such as the monoperoxoborate anion ([B(OH)₃(OOH)]⁻), boric acid (B(OH)₃), hydrogen peroxide (H₂O₂), and the tetrahydroxyborate anion ([B(OH)₄]⁻). wikipedia.org

The monoperoxoborate anion is considered a key intermediate. These species are capable of delivering the hydroperoxide anion (HOO⁻) as a nucleophile at a lower pH than when hydrogen peroxide is used alone. organic-chemistry.org This activation towards nucleophilic oxidation enhances its reactivity. nih.gov For instance, in the oxidation of organoboranes, the mild nature of the reaction is attributed to borate being a superior leaving group compared to the hydroxide (B78521) anion that is formed in traditional hydrogen peroxide oxidations. researchgate.net

Recent research has provided evidence for a previously undocumented tautomer of the peroxoborate anion—a highly reactive, three-membered ring species called dioxaborirane—as the probable catalytic agent in certain electrophilic oxidation reactions, such as the oxidation of thioethers at high pH. nih.gov Although this tautomer exists in very low equilibrium concentrations, it has a significantly lower activation energy barrier for the oxidation of dimethyl sulfide (B99878) (approx. 2.8 kcal·mol⁻¹) compared to both the monoperoxoborate anion (17.5 kcal·mol⁻¹) and uncatalyzed hydrogen peroxide (10.1 kcal·mol⁻¹). nih.gov This suggests that while multiple species are present in solution, the specific nature of the substrate and reaction conditions (like pH) can determine which intermediate dominates the reaction pathway.

Functionalization and Derivatization Strategies for the Dioxaborirane Moiety

The chemistry of this compound is overwhelmingly centered on its function as a reactive oxidizing agent rather than its use as a stable molecular scaffold for further modification. The dioxaborirane ring itself represents a high-energy, transient tautomer of the peroxoborate anion in solution. nih.gov The compound's primary value in synthesis lies in its ability to decompose in a controlled manner, releasing active oxygen species.

Consequently, functionalization and derivatization strategies are not a significant or practical aspect of this compound's application. The peroxoborate anions are intermediates in an aqueous equilibrium, and their structure is not amenable to the kind of targeted synthetic modification applied to stable organic molecules. The focus of research remains on harnessing the inherent reactivity of the peroxoborate system for oxidative transformations of other substrates, rather than attempting to derivatize the boron-containing moiety itself.

Interactions with Other Chemical Species and Environmental Considerations in Reactivity

The most significant interaction of this compound is its hydrolysis in water. This reaction is not a simple dissolution but a breakdown that produces hydrogen peroxide and borate. wikipedia.org This process establishes a complex, pH-dependent equilibrium in the aqueous phase, containing boric acid, hydrogen peroxide, the hydroperoxyl anion, the tetrahydroxyborate anion, and various peroxoborate species. wikipedia.org The presence of these multiple species allows it to act as an oxidant in complex systems, including oscillatory chemical reactions. For example, when paired with substrates like thiosulfate (B1220275) or thiocyanate (B1210189) and a copper(II) catalyst, sodium perborate can drive oscillations in chemical potential and pH. rsc.org

From an environmental perspective, the reactivity of this compound leads to its decomposition into boric acid and borates. Boron is a naturally occurring element found in rocks, soil, and water. wikipedia.org In the environment, various boron compounds ultimately hydrolyze to form the same boron species, predominantly uncharged boric acid (B(OH)₃) and the borate mono-anion (B(OH)₄)⁻. nih.gov Boron is not degraded or transformed further in the environment but can change its specific chemical form depending on conditions like pH. researchgate.net

While borates are widespread and exhibit low toxicity to aquatic organisms, they can be toxic to terrestrial plants at moderate concentrations. nih.gov A key environmental consideration is that boron is not efficiently removed during standard wastewater treatment processes. nih.gov Therefore, its use in high-volume consumer products like detergents can lead to its release into surface waters through treated effluents. nih.gov

Advanced Spectroscopic and Computational Investigations of Dioxaborirane Systems

Spectroscopic Characterization Techniques Applied to Dioxaboriranes

Spectroscopic methods are crucial for the characterization of dioxaboriranes, offering a window into their unique bonding and structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹¹B NMR spectroscopy is a particularly powerful tool for probing the coordination environment of the boron atom. researchgate.netnsf.gov The chemical shift in ¹¹B NMR is highly sensitive to the hybridization state of boron. mdpi.com For dioxaboriranes, which feature a tetracoordinated (sp³) boron atom, a characteristic upfield chemical shift is expected compared to the downfield shifts observed for trigonal (sp²) boronic acids. nsf.gov This distinction allows for the direct observation of dioxaborirane formation and consumption in reaction mixtures.

Infrared (IR) Spectroscopy:

Infrared spectroscopy provides valuable information about the vibrational modes of the B-O bonds within the dioxaborirane ring. The asymmetric stretching of B-O bonds in tetrahedral BO₄ units typically appears in the 800–1200 cm⁻¹ region. mdpi.com In contrast, the asymmetric stretching of B-O bonds in trigonal BO₃ units is found at higher frequencies, in the 1200–1500 cm⁻¹ range. mdpi.com This clear distinction allows for the identification of the boron coordination state. For dioxaborirane systems, the presence of strong absorption bands in the former region would be a key indicator of the tetrahedral boron center. nist.govnih.gov

Mass Spectrometry (MS):

Mass spectrometry is employed to determine the molecular weight and fragmentation patterns of dioxaborirane derivatives. rsc.org The isotopic distribution of boron (¹⁰B and ¹¹B) provides a characteristic signature in the mass spectrum, aiding in the identification of boron-containing fragments. acs.orgborates.today Studies on related organoboron compounds have shown that fragmentation patterns can reveal information about the stability of the heterocyclic ring and the nature of its substituents. rsc.org

Spectroscopic TechniqueKey Observables for Dioxaborirane SystemsTypical Data Ranges for Analogous Boron Compounds
¹¹B NMR Chemical shift indicating sp³ hybridization of boron.3-14 ppm for tetracoordinated boronate esters. mdpi.com
Infrared (IR) B-O stretching vibrations for tetrahedral BO₄ units.800-1200 cm⁻¹ for B-O stretching in BO₄ units. mdpi.com
Mass Spectrometry Molecular ion peak and characteristic isotopic pattern of boron.Isotopic cluster for boron-containing fragments. acs.org

Quantum Chemical Modeling of Electronic Structure and Reactivity

Quantum chemical calculations have become an indispensable tool for understanding the intricate electronic structure and predicting the reactivity of dioxaborirane systems.

Density Functional Theory (DFT) calculations provide detailed insights into the nature of the boron-oxygen bonds within the dioxaborirane ring. These studies can elucidate bond lengths, bond angles, and electron density distribution, which are critical for understanding the stability and reactivity of these molecules. mdpi.com DFT calculations on related boron-oxygen heterocycles, such as boroxines, have shown that the B-O bond lengths are influenced by the substituents on the boron atom. wikipedia.org Similar computational approaches applied to dioxaboriranes would be expected to reveal the electronic effects of the exocyclic substituents on the ring structure.

The concept of aromaticity, which is typically associated with carbon-based cyclic systems, has been extended to boron-containing heterocycles. While the three-membered dioxaborirane ring is too small to exhibit aromaticity in the classical sense, studies on the closely related six-membered boroxine (B1236090) rings (B₃O₃) have explored their potential for aromatic character. wikipedia.orgresearchgate.net Computational studies on boroxine have indicated a low degree of aromaticity. clockss.orgiisjost.org These findings are relevant as they provide a comparative framework for understanding the electronic delocalization and stability of boron-oxygen cyclic systems.

SystemComputational MethodKey Findings on AromaticityReference
BoroxineDFTLow aromatic character. iisjost.org
Substituted BoroxinesAb initioSubstituent effects on electronic structure. clockss.org

Computational simulations are instrumental in mapping the reaction pathways involving dioxaboriranes. researchgate.net DFT calculations can be used to model the transition states of reactions, providing insights into the reaction mechanisms and allowing for the prediction of reaction barriers. researchgate.net For instance, computational studies on the borate-catalyzed oxidation of sulfides by hydrogen peroxide have suggested the involvement of dioxaborirane intermediates. researchgate.net These simulations can help to rationalize experimental observations and guide the design of new reactions.

Thermodynamic and Kinetic Studies on Dioxaborirane Systems

Understanding the thermodynamic and kinetic parameters associated with dioxaborirane systems is essential for controlling their formation and reactivity.

Computational studies on the thermodynamics of boroxine formation from the dehydration of boronic acids have provided valuable data on the enthalpies and Gibbs free energies of these processes. researchgate.netnih.gov Similar computational approaches can be applied to dioxaborirane systems to predict their thermodynamic stability relative to reactants and products.

Kinetic studies, often combining experimental measurements with computational modeling, are crucial for determining the rates of formation and reaction of dioxaboriranes. nih.govnih.gov For example, kinetic investigations into the borate-catalyzed reactions of hydrogen peroxide have provided rate constants for the reactions of various peroxoborate species. nih.gov While direct kinetic data for the formation and reactions of sodium;3-oxidodioxaborirane are not widely reported, the methodologies used in these related studies provide a clear roadmap for future investigations.

ProcessSystemMethodKey Parameter
TrimerizationBoronic Acids to BoroxinesComputational (MP2)ΔH°₂₉₈, ΔG°₂₉₈
OxidationSulfides by PeroxoboratesExperimental (Kinetics)Second-order rate constants

Applications in Advanced Chemical Technologies Excluding Prohibited Information

Role as a Building Block in Complex Chemical Architectures

While not a conventional "building block" in the sense of forming the repeating structural backbone of polymers or frameworks, sodium;3-oxidodioxaborirane serves a crucial role in the synthesis of complex molecules through selective oxidation reactions. wikipedia.orgorganic-chemistry.org Its function is less about being a physical component of the final architecture and more about enabling the construction of complexity by modifying other molecular units.

For instance, it is employed as an oxidizing reagent in a variety of organic syntheses, converting functional groups to create more elaborate structures. wikipedia.org Examples of its utility include the oxidation of thioethers to sulfoxides and sulfones, and its use as a substitute for hydrogen peroxide in the conversion of aryl halides to phenols. wikipedia.org In these capacities, it acts as a critical tool for synthetic chemists to build and modify complex chemical architectures. The development of multifunctional nanomaterials often relies on having precise control over the molecular structure of the constituent building blocks, a control that reagents like sodium perborate (B1237305) can help achieve. klinger-lab.de

Catalytic Applications in Organic and Inorganic Transformations

This compound is extensively used as an oxidant in various catalytic processes. It is recognized as an inexpensive, eco-friendly, and stable crystalline solid that can generate hydrogen peroxide in situ. organic-chemistry.orgresearchgate.net This makes it a safer and more easily handled alternative to highly concentrated hydrogen peroxide solutions. organic-chemistry.org

Its applications are diverse, including its use as the terminal oxidant in palladium-catalyzed C-H acyloxylation of alkenes. organic-chemistry.org It is also effective for the oxidation of a wide range of functional groups. For example, in acetic acid, it readily oxidizes aromatic aldehydes to carboxylic acids and various sulfur heterocycles to their S,S-dioxides. organic-chemistry.orgresearchgate.net Furthermore, it facilitates the halogenation of aromatic compounds when used with aqueous haloacids. rsc.org

Below is a table summarizing some of its catalytic applications:

Reaction TypeSubstrateProductCatalytic System/Conditions
C-H AcyloxylationAlkenesAcyloxyalkenesPalladium catalyst
OxidationAromatic AldehydesCarboxylic AcidsIn acetic acid
OxidationThioethersSulfoxides/Sulfones-
HalogenationAromatic CompoundsHaloaromaticsAqueous HCl/HBr with PTC

The chemistry of boron compounds is often dominated by the Lewis acidic nature of the boron center, which features a vacant p-orbital capable of accepting electrons. mdpi.com This property is the cornerstone of catalysis for many organoboron compounds, such as triarylboranes, which are potent Lewis acids. mdpi.comoaepublish.com These catalysts can activate a wide variety of substrates. mdpi.com

However, in the case of this compound (sodium perborate), the boron atom exists within a tetracoordinate, anionic dimeric structure, specifically [B₂O₄(OH)₄]²⁻. wikipedia.orgchemzipper.com This structure consists of a six-membered ring with a chair conformation, where two boron atoms are linked by two peroxy groups. wikipedia.orgchemzipper.com In this state, the boron centers are sp³-hybridized and part of a stable anion, which significantly diminishes the Lewis acidity typically associated with trigonal, neutral boranes. nih.gov Consequently, the primary catalytic role of sodium perborate is not as a Lewis acid but as a source of nucleophilic oxidizing species (hydroperoxide anion) generated upon hydrolysis. wikipedia.orgorganic-chemistry.org

The field of boron-based catalysis is rapidly expanding beyond traditional reagents. nih.gov Researchers are developing a wide array of novel catalytic systems that leverage the unique electronic properties of boron. rsc.orggoogle.com These systems include highly Lewis acidic boranes like tris(pentafluorophenyl)borane (B72294) [B(C₆F₅)₃], organoboron acids, and borenium ions, which are effective in promoting reactions such as C-C bond formation. mdpi.comresearchgate.net

Other innovative systems include:

Metal-free catalysts for oxidative dehydrogenation of alkanes, where materials like hexagonal boron nitride (hBN) have shown superior selectivity. google.com

Boron-doped materials , where incorporating boron atoms into the lattices of other materials can tune their catalytic properties. nih.gov

Sodium-doped catalysts , such as amorphous silicon-boron-nitride, which have been developed as thermally stable, transition-metal-free catalysts for activating hydrogen. sciencedaily.com

Photocatalytic systems that utilize reagents like sodium tetraarylborate to generate boryl radicals for constructing C-B bonds. rsc.org

While this compound is not typically the central component of these novel systems, its role as a stable, inexpensive, and efficient oxidant makes it a valuable component in conjunction with modern catalysts.

Integration into Functional Materials and Supramolecular Assemblies

The unique properties of boron have led to its incorporation into a variety of advanced functional materials and supramolecular structures.

Boron is a key element in the construction of porous crystalline materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). These materials are synthesized from molecular building blocks to create robust, well-defined structures with high porosity and surface area. acs.org Boron imidazolate frameworks (BIFs), for example, are a class of zeolite-like MOFs with applications in gas adsorption. acs.org

Typically, the building blocks used for these frameworks are organoboron compounds like boronic acids, not inorganic salts like sodium perborate. oaepublish.com However, sodium perborate can be used as a foaming agent in the synthesis of porous materials like geopolymers, demonstrating an indirect role in the creation of functional porous architectures. taylorandfrancis.com

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding, electrostatic forces, and van der Waals forces. nih.govnih.gov Tetracoordinate boron compounds, in general, are known to participate in such assemblies, forming structures like gels and liquid crystals. nih.govfrontiersin.org

In the solid state, this compound exists as a hydrated crystal, most commonly as the tetrahydrate. nih.gov Its structure is a dimer anion, [B₂O₄(OH)₄]²⁻, balanced by two sodium cations and associated with water molecules. wikipedia.orgchemzipper.com The crystal architecture is heavily influenced by supramolecular interactions. The PubChem database indicates that the tetrahydrate species has 4 hydrogen bond donors (from the -OH groups) and 7 hydrogen bond acceptors (the oxygen atoms). nih.gov These sites facilitate an extensive network of hydrogen bonds between the perborate anions and the water molecules of hydration, which is a defining feature of its crystal structure. researchgate.net The interplay of these non-covalent forces dictates the packing and stability of the compound in its solid form. nih.govfrontiersin.org

Future Perspectives and Research Trajectories in Dioxaborirane Chemistry

Exploration of Undiscovered Reactivity Pathways and Transformations

The core structure of dioxaborirane, a three-membered cyclic peroxide, suggests a high degree of reactivity that has yet to be fully harnessed. nih.gov Computational studies, particularly Density Functional Theory (DFT), have become indispensable tools for predicting and understanding the complex reaction mechanisms of boron-containing compounds. researchgate.netmdpi.comnih.gov

Future research is expected to focus on several key areas:

Catalytic Asymmetric Reactions: While the catalytic activity of borate (B1201080) in conjunction with hydrogen peroxide is known, exploring the potential of chiral dioxaboriranes for enantioselective oxidations is a significant area for growth. The development of new boron-based catalysts could lead to highly selective methods for synthesizing valuable chiral molecules.

C-H Bond Functionalization: Inspired by the reactivity of related dioxirane (B86890) compounds, which can perform C-H oxidations, researchers are likely to investigate whether dioxaboriranes can be used for the selective functionalization of traditionally unreactive C-H bonds. semanticscholar.org This could provide a more direct and efficient route to complex organic molecules.

Photoinduced Transformations: The application of photochemical methods to organoboron chemistry is a growing field. researchgate.netnih.gov Investigating the behavior of dioxaboriranes under photochemical conditions could unlock novel reaction pathways, such as rearrangements or cycloadditions, that are not accessible through thermal methods. nih.gov

Strain-Release Chemistry: The inherent ring strain in the three-membered dioxaborirane ring is a key driver of its reactivity. nih.govsemanticscholar.org Future work will likely focus on quantifying this strain and exploiting it to drive specific chemical transformations, leading to the development of reactions that proceed under mild conditions.

Table 1: Potential Undiscovered Reactivity Pathways

Research Area Potential Transformation Driving Concept
Asymmetric Catalysis Enantioselective epoxidation or hydroxylation Design of chiral boron precursors
C-H Functionalization Selective oxidation of alkanes High electrophilicity of the peroxide
Photochemistry Novel cycloadditions and rearrangements Accessing excited state reactivity
Strain-Release Reactions Ring-opening functionalization Exploiting inherent ring strain

Development of Sustainable Synthetic Methodologies for Dioxaboriranes

The increasing emphasis on green chemistry is guiding the development of new synthetic methods across all fields of chemistry, including organoboron synthesis. rsc.orgnih.gov The goal is to create processes that are more environmentally friendly, cost-effective, and safer.

Key strategies for the sustainable synthesis of dioxaboriranes and related boron heterocycles include:

Transition-Metal-Free Catalysis: Moving away from reliance on heavy metal catalysts is a primary goal of green chemistry. mdpi.com Developing synthetic routes that use organocatalysts or are catalyst-free will reduce environmental impact.

Solvent-Free and Green Solvent Reactions: Many traditional syntheses rely on volatile and often toxic organic solvents. Future methodologies will focus on performing reactions under solvent-free conditions or in environmentally benign solvents like water or ethanol (B145695). researchgate.netnih.gov

Use of Benign Reagents: The synthesis of dioxaboriranes often involves peroxides. A key sustainable approach involves using hydrogen peroxide (H₂O₂), as its only byproduct is water, making it a green oxidant.

Energy Efficiency: Employing alternative energy sources such as microwave or near-infrared irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov

Table 2: Sustainable Synthetic Approaches

Green Chemistry Principle Application to Dioxaborirane Synthesis Expected Benefit
Atom Economy Multicomponent reactions to build precursors nih.gov Reduced waste, higher efficiency
Safer Solvents & Auxiliaries Use of water or ethanol as solvents nih.gov Lower toxicity and environmental impact
Design for Energy Efficiency Microwave-assisted synthesis nih.gov Faster reactions, lower energy use
Use of Renewable Feedstocks Bio-derived diols as starting materials Reduced reliance on fossil fuels
Catalysis Development of recyclable organocatalysts rsc.org Minimized waste and catalyst cost

Innovative Applications in Emerging Fields of Chemical Science

The unique electronic properties and high reactivity of dioxaboriranes make them attractive candidates for a range of innovative applications beyond traditional organic synthesis. Boron-containing heterocycles are already recognized for their potential in pharmacology and materials science. rsc.orgresearchgate.netaablocks.com

Promising future applications include:

Medicinal Chemistry: Boron-containing compounds have gained prominence as therapeutic agents, with several FDA-approved drugs. rsc.orgresearchgate.net The ability of dioxaboriranes to act as potent and selective oxidizing agents could be harnessed for the development of new prodrug activation strategies or for creating novel pharmacologically active molecules.

Advanced Materials Science: Organoboron compounds are being explored for their use in organic electronics, such as organic light-emitting devices (OLEDs). researchgate.netaablocks.com The incorporation of the dioxaborirane moiety into polymer backbones or other materials could lead to novel properties, such as enhanced oxidative stability or unique photophysical behavior.

Energy Storage: The field of energy storage is actively seeking new materials with high energy density. diva-portal.org While research is in its infancy, boron-based materials like manganese diboride have shown exceptional volumetric heat of combustion, suggesting the potential for boron-rich compounds in high-energy applications. chemrxiv.org The reactive nature of the peroxide bond in dioxaboriranes could be investigated for its potential in chemical energy storage systems.

Current Challenges and Future Opportunities in Dioxaborirane Research

Despite the significant potential, the advancement of dioxaborirane chemistry faces several challenges that also represent key opportunities for future research.

Current Challenges:

Instability and Isolation: The high reactivity of the dioxaborirane ring makes these compounds transient and difficult to isolate and characterize using conventional methods. nih.gov Most evidence for their existence comes from kinetic and computational studies. nih.gov

Scalability of Synthesis: Many current synthetic methods for complex boron heterocycles are not easily scalable, limiting their practical application in materials science or industry.

Understanding Reactivity: While its high reactivity is known, precisely controlling the reaction pathways of the dioxaborirane intermediate to achieve high selectivity remains a significant hurdle.

Future Opportunities:

Advanced Computational Modeling: The use of sophisticated computational tools can provide deep insights into the structure, stability, and reaction mechanisms of transient species like dioxaboriranes, guiding experimental design and overcoming the challenge of their instability. researchgate.netrsc.org

Flow Chemistry: Continuous flow reactors offer a powerful technology for handling highly reactive and unstable intermediates. Synthesizing and using dioxaboriranes in a flow system could allow for their safe generation and immediate use in subsequent reactions, bypassing the need for isolation.

Interdisciplinary Collaboration: The application of dioxaboriranes in fields like medicine and materials science will require close collaboration between synthetic chemists, computational chemists, biologists, and materials scientists to design and test new functional molecules and materials.

Table 3: Summary of Challenges and Opportunities

Aspect Challenge Opportunity
Handling & Characterization High reactivity and transient nature nih.gov In-situ generation, flow chemistry, advanced spectroscopy
Synthesis Limited scalable and sustainable methods Development of green catalytic routes nih.gov
Reactivity Control Achieving high chemo- and regioselectivity Use of computational prediction to guide catalyst design researchgate.net
Application Limited exploration in applied fields Expansion into medicinal chemistry and energy storage researchgate.netchemrxiv.org

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